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Cat. No.: B1274498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-acylbenzotriazoles have emerged as a highly versatile and stable class of acylating agents in

organic synthesis, offering a safer and often more efficient alternative to traditional acyl

chlorides. Beyond their synthetic utility, these compounds and their derivatives have garnered

significant attention for their diverse biological activities. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of N-acylbenzotriazoles, focusing on their

anticancer, antibacterial, and antifungal properties. The information is supported by

experimental data, detailed methodologies, and visual representations of relevant biological

pathways and workflows to aid in the rational design of new therapeutic agents.

Anticancer Activity: Targeting Focal Adhesion
Kinase
Recent studies have highlighted the potential of N-acylbenzotriazole derivatives as potent

anticancer agents. A notable mechanism of action is the inhibition of Focal Adhesion Kinase

(FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation,

migration, and survival. Overexpression and activation of FAK are frequently observed in

various human cancers, making it an attractive therapeutic target.
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A series of novel benzotriazole N-acylarylhydrazone hybrids has demonstrated significant

anticancer activity, with some compounds exhibiting potencies in the nanomolar range. The

SAR of these compounds reveals key structural features that govern their efficacy.

Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro anticancer activity of selected benzotriazole N-

acylarylhydrazone hybrids against ovarian (OVCAR-3) and leukemia (HL-60 (TB)) cancer cell

lines, along with their FAK inhibitory activity.

Compound ID R Group (Ar)
OVCAR-3 IC₅₀
(nM)[1]

HL-60 (TB) IC₅₀
(nM)[1]

FAK Inhibition
IC₅₀ (nM)[1]

3d 4-Chlorophenyl 130 80 80.75

3e 4-Methoxyphenyl 29 25 44.6

3f 4-Nitrophenyl 90 60 65.2

3q 2-Naphthyl Not specified Not specified Not specified

Doxorubicin - 290 450 -

Key SAR Observations:

The nature of the aryl substituent (Ar) on the hydrazone moiety significantly influences the

anticancer activity.

The presence of an electron-donating group, such as a methoxy group at the para position of

the phenyl ring (compound 3e), resulted in the most potent activity against both cancer cell

lines and the strongest inhibition of FAK.[1]

Electron-withdrawing groups, such as chloro (compound 3d) and nitro (compound 3f), led to

a decrease in potency compared to the methoxy-substituted analog.[1]

The most active compounds demonstrated significantly greater potency than the standard

chemotherapeutic drug, doxorubicin.[1]

Signaling Pathway of FAK Inhibition-Mediated Apoptosis
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The inhibition of FAK by these N-acylbenzotriazole derivatives triggers a cascade of events

leading to programmed cell death (apoptosis). The diagram below illustrates this signaling

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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